Product packaging for Ethanone, 1-[4-(2-naphthalenyl)phenyl]-(Cat. No.:CAS No. 150988-77-5)

Ethanone, 1-[4-(2-naphthalenyl)phenyl]-

Cat. No.: B3047969
CAS No.: 150988-77-5
M. Wt: 246.3 g/mol
InChI Key: WUFGPTBHFNBBEG-UHFFFAOYSA-N
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Description

Contextualization within Aryl Ketone Chemistry and its Structural Significance

Aryl ketones are a fundamental class of organic compounds characterized by a carbonyl group bonded to at least one aromatic ring. ekb.egmdpi.com This structural feature imparts a unique combination of reactivity and stability, making them crucial intermediates in a vast array of chemical transformations and the backbone of many functional molecules. researchgate.net The carbonyl group in aryl ketones is electrophilic at the carbon and nucleophilic at the oxygen, allowing for a diverse range of reactions.

Ethanone (B97240), 1-[4-(2-naphthalenyl)phenyl]- fits squarely within this important class of molecules. Its structure can be dissected into three key components: the ethanone (acetyl) group, the central phenyl ring, and the terminal naphthalene (B1677914) moiety. The acetyl group provides a reactive site for various organic reactions, while the biphenyl-like core, formed by the interconnected phenyl and naphthyl rings, establishes a rigid and electronically conjugated system.

Importance of Naphthyl-Phenyl Moiety Integration in Novel Chemical Entities

The integration of naphthyl-phenyl moieties into single molecular frameworks is a strategic design element in the creation of new chemical entities with tailored properties. The naphthalene group, being a larger polycyclic aromatic hydrocarbon than a simple benzene (B151609) ring, introduces several key characteristics. It extends the π-conjugated system of the molecule, which can significantly influence its electronic and photophysical properties. This extended conjugation often leads to red-shifted absorption and emission spectra, a desirable trait for applications in optoelectronics.

Furthermore, the rigid and planar nature of the naphthalene ring can enhance the thermal stability and influence the molecular packing in the solid state, which are critical parameters for the performance of organic electronic devices. The combination of a phenyl and a naphthyl group creates a larger, more polarizable aromatic system compared to a simple biphenyl (B1667301), which can lead to stronger intermolecular interactions and potentially higher charge carrier mobilities in organic semiconductors.

Current Research Landscape and Emerging Directions for Ethanone, 1-[4-(2-naphthalenyl)phenyl]-

While dedicated research focusing exclusively on Ethanone, 1-[4-(2-naphthalenyl)phenyl]- is still emerging, the broader context of naphthyl-phenyl ketones provides a clear indication of its potential research directions. These compounds are actively being explored as key building blocks in the synthesis of advanced materials.

One of the most promising areas is in the field of organic light-emitting diodes (OLEDs). The naphthyl-phenyl core is a common structural motif in blue-emitting materials and host materials for phosphorescent emitters due to its high triplet energy and good thermal stability. The acetyl group on Ethanone, 1-[4-(2-naphthalenyl)phenyl]- could serve as a synthetic handle to introduce further functionalities or to polymerize the molecule into a larger conjugated system for OLED applications.

Moreover, the unique photophysical properties of naphthalene derivatives, such as their strong fluorescence and sensitivity to the local environment, make them attractive for the development of chemical sensors and fluorescent probes. The reactivity of the ketone group could be exploited to attach this chromophore to specific targets.

In the realm of synthetic chemistry, this compound can serve as a versatile intermediate. The ketone functionality can be transformed into a variety of other functional groups, and the aromatic rings can undergo further substitution, opening avenues to a wide range of complex molecular architectures.

Data Table of Compound Properties

PropertyValue
CAS Number150988-77-5
Molecular FormulaC18H14O
Molecular Weight246.30 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14O B3047969 Ethanone, 1-[4-(2-naphthalenyl)phenyl]- CAS No. 150988-77-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-naphthalen-2-ylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O/c1-13(19)14-6-8-16(9-7-14)18-11-10-15-4-2-3-5-17(15)12-18/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFGPTBHFNBBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431971
Record name Ethanone, 1-[4-(2-naphthalenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150988-77-5
Record name Ethanone, 1-[4-(2-naphthalenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethanone, 1 4 2 Naphthalenyl Phenyl and Congeneric Architectures

Direct Synthetic Routes to Ethanone (B97240), 1-[4-(2-naphthalenyl)phenyl]-

Direct approaches to Ethanone, 1-[4-(2-naphthalenyl)phenyl]- primarily involve the formation of a carbon-carbon bond to connect the acetyl group to the biphenyl-naphthalene framework or to assemble the biaryl system itself.

Friedel-Crafts Acylation Approaches for Aryl Ketone Synthesis

The Friedel-Crafts acylation is a fundamental method for the synthesis of aryl ketones. beyondbenign.orgyoutube.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. beyondbenign.org For the synthesis of Ethanone, 1-[4-(2-naphthalenyl)phenyl]-, a plausible route is the acylation of 2-phenylnaphthalene (B165426) with an acetylating agent like acetyl chloride or acetic anhydride.

The choice of catalyst is crucial for the success of Friedel-Crafts acylation. While traditional catalysts like aluminum chloride (AlCl₃) are effective, they are often required in stoichiometric amounts and can be sensitive to moisture. beyondbenign.org Research has focused on developing more sustainable and reusable catalysts. Solid acid catalysts, such as zeolites and metal oxides, offer advantages in terms of ease of separation and reduced environmental impact. researchgate.net For instance, the acylation of 2-methoxynaphthalene (B124790) has been studied using zeolite catalysts, demonstrating the potential for these materials in the synthesis of naphthalene-containing ketones.

The regioselectivity of the acylation of 2-substituted naphthalenes is a key consideration. The position of the incoming acyl group is influenced by the nature of the substituent and the reaction conditions. In the case of 2-phenylnaphthalene, the electronic and steric properties of the phenyl group will direct the position of acylation on the naphthalene (B1677914) ring.

Coupling Reactions Involving Aryl and Naphthyl Precursors

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of biaryl compounds. wikipedia.orglibretexts.orgorganic-chemistry.org Several coupling strategies can be envisioned for the synthesis of Ethanone, 1-[4-(2-naphthalenyl)phenyl]-.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org A feasible approach for the target molecule would be the coupling of 4-acetylphenylboronic acid with a 2-halonaphthalene (e.g., 2-bromonaphthalene). researchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields.

Stille Coupling: The Stille reaction couples an organotin compound with an organohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.org For the synthesis of Ethanone, 1-[4-(2-naphthalenyl)phenyl]-, this could involve the reaction of a (4-acetylphenyl)stannane with a 2-halonaphthalene. organic-chemistry.org While effective, the toxicity of organotin reagents is a significant drawback of this method. organic-chemistry.org

Negishi Coupling: This reaction utilizes an organozinc reagent, which is coupled with an organohalide in the presence of a nickel or palladium catalyst. wikipedia.orgtaylorandfrancis.comorganic-chemistry.org The synthesis of the target compound could be achieved by coupling a (4-acetylphenyl)zinc halide with a 2-halonaphthalene. wikipedia.orgorganic-chemistry.org Organozinc reagents are generally more reactive than their boron and tin counterparts, which can be advantageous in certain cases. taylorandfrancis.com

Coupling ReactionAryl Precursor 1Aryl Precursor 2Catalyst System
Suzuki-Miyaura4-Acetylphenylboronic acid2-Bromonaphthalene (B93597)Palladium catalyst, Base
Stille(4-Acetylphenyl)stannane2-BromonaphthalenePalladium catalyst
Negishi(4-Acetylphenyl)zinc halide2-BromonaphthalenePalladium or Nickel catalyst

Optimized Reaction Conditions and Catalyst Systems for Ethanone, 1-[4-(2-naphthalenyl)phenyl]- Formation

Optimization of reaction conditions is paramount for maximizing the yield and purity of the desired product while minimizing side reactions and environmental impact. In Friedel-Crafts acylation, the choice of solvent can significantly influence the reaction outcome. While traditional solvents like nitrobenzene (B124822) and carbon disulfide are effective, greener alternatives are increasingly being explored. google.com The catalyst loading can also be optimized to be truly catalytic rather than stoichiometric.

Functional Group Interconversions Leading to Ethanone, 1-[4-(2-naphthalenyl)phenyl]- Analogs

In addition to direct synthesis, Ethanone, 1-[4-(2-naphthalenyl)phenyl]- and its analogs can be prepared through the transformation of other functional groups.

Oxidation of Secondary Alcohols to Ketones

The oxidation of a secondary alcohol is a common and reliable method for the synthesis of ketones. In this approach, the precursor would be the corresponding secondary alcohol, 1-[4-(2-naphthalenyl)phenyl]ethanol. A variety of oxidizing agents can be employed for this transformation.

Chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC), have historically been widely used for the oxidation of alcohols. However, due to the toxicity of chromium compounds, alternative, more environmentally friendly methods are preferred.

Milder and more selective oxidizing agents include those used in the Swern and Dess-Martin periodinane oxidations. These methods often provide high yields under mild conditions and are compatible with a wide range of functional groups. Catalytic aerobic oxidation, using a metal catalyst and molecular oxygen as the terminal oxidant, represents a greener alternative.

Oxidation MethodOxidizing Agent/SystemKey Features
PCC OxidationPyridinium chlorochromateEffective but uses toxic chromium.
Swern OxidationOxalyl chloride, DMSO, TriethylamineMild conditions, avoids heavy metals.
Dess-Martin OxidationDess-Martin periodinaneMild, selective, and high-yielding.
Catalytic Aerobic OxidationMetal catalyst (e.g., Pd, Ru), O₂Green and sustainable approach.

Alkene Transformation Pathways to Aryl Ketones

The Wacker-Tsuji oxidation provides a method for the conversion of terminal alkenes to methyl ketones. organic-chemistry.orgalfa-chemistry.comwikipedia.orglibretexts.org This palladium-catalyzed reaction uses an oxidant, typically molecular oxygen with a copper co-catalyst, to effect the transformation. organic-chemistry.orgalfa-chemistry.comwikipedia.org For the synthesis of Ethanone, 1-[4-(2-naphthalenyl)phenyl]-, the starting material would be the corresponding vinyl derivative, 2-(4-vinylphenyl)naphthalene. The reaction proceeds via a hydroxypalladation of the alkene followed by β-hydride elimination to form the ketone. libretexts.org The regioselectivity of the Wacker-Tsuji oxidation generally leads to the formation of a methyl ketone from a terminal alkene. alfa-chemistry.com

Strategies for Enhancing Yield and Purity in the Synthesis of Ethanone, 1-[4-(2-naphthalenyl)phenyl]-

The synthesis of Ethanone, 1-[4-(2-naphthalenyl)phenyl]-, a complex aryl ketone, necessitates precise control over reaction conditions to maximize product yield and ensure high purity. The primary synthetic routes generally involve either Friedel-Crafts acylation of 2-phenylnaphthalene or a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. Strategies to enhance yield and purity focus on optimizing catalyst systems, reaction parameters, and post-synthesis purification techniques.

Optimization of Friedel-Crafts Acylation

The direct acylation of 2-phenylnaphthalene with an acetylating agent like acetyl chloride or acetic anhydride is a common approach. The yield and isomeric purity of the desired product are highly dependent on the choice of catalyst, solvent, and reaction temperature.

Catalyst Selection and Stoichiometry: The traditional catalyst for Friedel-Crafts acylation is a Lewis acid, such as aluminum chloride (AlCl₃). google.comresearchgate.net However, the use of conventional Lewis acids can lead to environmental issues and the formation of stable complexes with the ketone product, requiring more than stoichiometric amounts and complicating purification. chemijournal.com To improve yield, the molar ratio of the catalyst to the reactants must be carefully optimized. An insufficient amount of catalyst leads to low conversion, while an excess can promote side reactions.

Modern approaches utilize solid acid catalysts, such as zeolites (e.g., H-mordenite, H-beta) or heteropoly acids. chemijournal.comresearchgate.net These catalysts offer significant advantages, including easier separation from the reaction mixture, potential for regeneration and reuse, and enhanced regioselectivity due to the defined pore structures of zeolites. chemijournal.comresearchgate.net For instance, in the acylation of related naphthalene derivatives like 2-methoxynaphthalene, zeolite catalysts have been shown to influence the conversion rate and the distribution of isomers formed. researchgate.net

Solvent and Temperature Control: The choice of solvent plays a critical role. While traditional solvents like nitrobenzene or chlorinated hydrocarbons (e.g., 1,2-dichloroethane) are effective, they pose environmental and safety concerns. google.compsu.edu Research into greener alternatives is ongoing. Studies on the acylation of naphthalene have shown that the isomer ratio (α vs. β substitution) is highly dependent on solvent and reactant concentrations, indicating that kinetic control is crucial. psu.edu The reaction temperature also directly impacts selectivity and yield; lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to thermodynamic product distribution and increased side-product formation. researchgate.net

The following table summarizes findings from the acylation of 2-methoxynaphthalene, a related substrate, demonstrating how catalyst and temperature influence conversion. Such principles are applicable to optimizing the synthesis of Ethanone, 1-[4-(2-naphthalenyl)phenyl]-.

CatalystReaction Temperature (°C)Substrate Conversion (%)Reference
H-Y Zeolite100~40 researchgate.net
H-Mordenite150~35 researchgate.net
H-Beta Zeolite150~31 researchgate.net

Enhancement via Suzuki-Miyaura Cross-Coupling

An alternative, high-yield route is the Suzuki-Miyaura reaction, which typically involves coupling 4-acetylphenylboronic acid with 2-bromonaphthalene (or vice versa). This methodology is renowned for its mild reaction conditions and tolerance of various functional groups, which generally leads to cleaner reactions and higher purity products. mdpi.com

Advanced Purification Strategies

Regardless of the synthetic route, achieving high purity of the final product is paramount. Common impurities may include starting materials, isomers, and other byproducts.

Recrystallization: Recrystallization is a powerful technique for purifying solid organic compounds. The key to successful recrystallization is the selection of an appropriate solvent or solvent system in which the target compound has high solubility at elevated temperatures and low solubility at cooler temperatures. For aryl ketones, various solvent systems have proven effective. google.comepo.org Treatment with activated carbon during recrystallization is a standard method to remove colored impurities and fine particulates. google.comepo.org

The table below outlines effective recrystallization systems used for purifying 4-hydroxyacetophenone, a structurally similar compound, which can guide the purification of Ethanone, 1-[4-(2-naphthalenyl)phenyl]-.

Solvent SystemProcess NotesReference
Ethanol / WaterThe crude product is dissolved in the solvent mixture at reflux, treated with activated carbon, filtered hot, and cooled slowly to induce crystallization. google.com
Dimethyl Carbonate / CyclohexaneSimilar to the ethanol/water system, the product is dissolved at reflux, treated with adsorbent, filtered, and then cooled to yield purified crystals. google.com
MethanolUsed for recrystallization of crude acetophenone (B1666503) derivatives. epo.org
Ethyl AcetateUsed for recrystallization of crude acetophenone derivatives. epo.org

Chromatography: For challenging separations where isomers or closely related impurities are present, column chromatography is an effective, albeit less scalable, method. google.com By using a solid stationary phase (e.g., silica (B1680970) gel) and a liquid mobile phase, components of the crude mixture can be separated based on their differential adsorption, yielding highly pure fractions of the desired product.

By systematically optimizing these synthetic and purification parameters, the yield and purity of Ethanone, 1-[4-(2-naphthalenyl)phenyl]- can be significantly enhanced, meeting the stringent requirements for its potential applications.

Advanced Spectroscopic and Crystallographic Characterization of Ethanone, 1 4 2 Naphthalenyl Phenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules. Through the application of ¹H NMR, ¹³C NMR, and various two-dimensional NMR techniques, a detailed map of the proton and carbon environments within "Ethanone, 1-[4-(2-naphthalenyl)phenyl]-" can be constructed.

Proton NMR (¹H NMR) spectroscopy provides valuable information about the electronic environment of the hydrogen atoms in a molecule. For "Ethanone, 1-[4-(2-naphthalenyl)phenyl]-", the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl and naphthalenyl rings, as well as the methyl protons of the ethanone (B97240) group. The chemical shifts (δ) are influenced by the magnetic anisotropy of the aromatic rings and the electron-withdrawing nature of the carbonyl group.

A representative ¹H NMR spectral data interpretation for a similar compound, 1-(4-(naphthalen-1-yl)phenyl)ethanone, shows aromatic protons in the range of δ 7.40-8.08 ppm and a characteristic singlet for the methyl protons at approximately δ 2.67 ppm. rsc.org For "Ethanone, 1-[4-(2-naphthalenyl)phenyl]-", the specific coupling patterns and chemical shifts of the naphthalenyl protons would confirm the 2-substitution pattern.

Table 1: Predicted ¹H NMR Chemical Shifts for Ethanone, 1-[4-(2-naphthalenyl)phenyl]-

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Methyl (CH₃)~2.6 - 2.7Singlet
Phenyl (aromatic)~7.6 - 8.1Multiplets
Naphthalenyl (aromatic)~7.5 - 8.2Multiplets

Note: The exact chemical shifts and coupling constants would require experimental determination.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in "Ethanone, 1-[4-(2-naphthalenyl)phenyl]-" will produce a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the ketone is typically observed at a significantly downfield chemical shift (around 195-220 ppm). The aromatic carbons of the phenyl and naphthalenyl rings will appear in the region of approximately 120-150 ppm, while the methyl carbon will be found at a much higher field, typically around 20-30 ppm.

For a related structure, 1-(4-(naphthalen-1-yl)phenyl)ethanone, the carbonyl carbon has been reported in the downfield region, consistent with an aryl ketone. rsc.org The numerous signals in the aromatic region of the ¹³C NMR spectrum for "Ethanone, 1-[4-(2-naphthalenyl)phenyl]-" would correspond to the fourteen aromatic carbons of the biphenyl (B1667301) and naphthalene (B1677914) systems.

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethanone, 1-[4-(2-naphthalenyl)phenyl]-

Carbon Type Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~197
Aromatic (Phenyl & Naphthalenyl)~125 - 145
Methyl (CH₃)~26

Note: The exact chemical shifts would require experimental determination.

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the phenyl and naphthalenyl ring systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connectivity between the ethanone group and the phenyl ring, and between the phenyl and naphthalenyl rings. For example, a correlation between the methyl protons and the carbonyl carbon, as well as with the quaternary carbon of the phenyl ring, would be expected.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Assignment

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to the vibrational frequencies of the chemical bonds.

The most prominent and diagnostic absorption band in the FT-IR spectrum of "Ethanone, 1-[4-(2-naphthalenyl)phenyl]-" is the carbonyl (C=O) stretching vibration. For aryl ketones, this strong absorption typically appears in the region of 1685-1665 cm⁻¹. The conjugation of the carbonyl group with the aromatic phenyl ring lowers the stretching frequency compared to a simple aliphatic ketone. Other characteristic bands would include C-H stretching vibrations for the aromatic and methyl groups (around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively), and C=C stretching vibrations for the aromatic rings (in the 1600-1450 cm⁻¹ region).

Table 3: Key FT-IR Vibrational Frequencies for Ethanone, 1-[4-(2-naphthalenyl)phenyl]-

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=O Stretch (Aryl Ketone)~1680Strong
Aromatic C-H Stretch~3050Medium
Aliphatic C-H Stretch (CH₃)~2925Medium
Aromatic C=C Stretch~1600, 1500, 1450Medium to Strong

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information from its fragmentation patterns. For "Ethanone, 1-[4-(2-naphthalenyl)phenyl]-", the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula (C₂₀H₁₆O). The fragmentation pattern observed in the mass spectrum would be characteristic of an aryl ketone. A prominent fragment would likely correspond to the loss of the methyl group (M-15) to form a stable acylium ion. Another significant fragmentation pathway would involve the cleavage of the bond between the carbonyl group and the phenyl ring, leading to the formation of ions corresponding to the [4-(2-naphthalenyl)phenyl]⁺ fragment and the acetyl cation [CH₃CO]⁺.

Table 4: Predicted Key Mass Spectrometry Fragments for Ethanone, 1-[4-(2-naphthalenyl)phenyl]-

Fragment Ion m/z (mass-to-charge ratio) Description
[C₂₀H₁₆O]⁺284.12Molecular Ion (M⁺)
[C₁₉H₁₃O]⁺269.10Loss of methyl radical (•CH₃)
[C₁₈H₁₃]⁺229.10Loss of acetyl radical (•COCH₃)
[CH₃CO]⁺43.02Acetyl cation

Note: The relative abundances of these fragments would depend on the ionization method used.

X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Crystal PackingNo published single-crystal XRD studies for this compound were found. Consequently, information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not available.

Elucidation of Intermolecular Interactions and Supramolecular AssemblyAn analysis of how individual molecules of Ethanone, 1-[4-(2-naphthalenyl)phenyl]- interact with each other in a crystal lattice to form a larger supramolecular structure is contingent on crystallographic data, which is not available.

Due to the absence of this specific research data, the generation of a scientifically accurate article that strictly adheres to the provided outline is not feasible at this time.

Computational Chemistry and Theoretical Investigations into Ethanone, 1 4 2 Naphthalenyl Phenyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels, which are key determinants of chemical behavior.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mpg.deyoutube.com DFT calculations are used to determine the optimized molecular geometry by finding the lowest energy arrangement of atoms. For Ethanone (B97240), 1-[4-(2-naphthalenyl)phenyl]-, this would involve calculating bond lengths, bond angles, and the crucial dihedral angle between the phenyl and naphthalenyl ring systems to establish the most stable three-dimensional structure.

DFT methods, such as those using the B3LYP hybrid functional, are widely applied to investigate the electronic properties of aryl ketones and related heterocyclic systems. nih.govresearchgate.net These calculations yield critical data on both the ground state and electronically excited states. Understanding the excited states is particularly important for predicting photochemical behavior. Time-Dependent DFT (TD-DFT) is a common extension of DFT used to simulate electronic absorption spectra (UV-Vis) and probe the nature of electronic transitions, such as the n→π* and π→π* transitions characteristic of conjugated ketones. nih.govresearchgate.net

To visualize a molecule's reactivity, computational chemists employ tools like Molecular Electrostatic Potential (MEP) mapping and Frontier Molecular Orbital (FMO) analysis.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. acadpubl.eubhu.ac.in It is an invaluable tool for identifying reactive sites. malayajournal.orgresearchgate.net Different colors on the MEP surface indicate regions of varying potential; red signifies areas of most negative potential (electron-rich, prone to electrophilic attack), while blue indicates the most positive potential (electron-poor, prone to nucleophilic attack). bhu.ac.inmalayajournal.org For Ethanone, 1-[4-(2-naphthalenyl)phenyl]-, the MEP map would predictably show a significant region of negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. In contrast, positive potential (blue) would be expected on the hydrogen atoms of the aromatic rings.

Frontier Molecular Orbital (FMO) Analysis: FMO theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. acadpubl.eu The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that helps characterize the chemical reactivity and kinetic stability of a molecule. acadpubl.eumalayajournal.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For a conjugated system like Ethanone, 1-[4-(2-naphthalenyl)phenyl]-, the π-systems of the phenyl and naphthalenyl rings, along with the carbonyl group, would be the primary contributors to the frontier orbitals.

Table 1: Representative Frontier Molecular Orbital (FMO) Parameters for a Conjugated Aryl Ketone.
ParameterTypical Calculated Value (eV)Significance
EHOMO (Highest Occupied Molecular Orbital Energy)-5.5 to -6.5Indicates electron-donating ability.
ELUMO (Lowest Unoccupied Molecular Orbital Energy)-1.0 to -2.0Indicates electron-accepting ability.
HOMO-LUMO Energy Gap (ΔE)~4.0Correlates with chemical reactivity and stability. mdpi.com

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations provide a static picture of a molecule's lowest-energy state, molecules are dynamic entities. Ethanone, 1-[4-(2-naphthalenyl)phenyl]- possesses significant conformational flexibility, primarily due to the rotation around the single bond connecting the phenyl and naphthalenyl rings.

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. mdpi.com By simulating these movements, MD can explore the conformational landscape of a molecule, identifying stable and metastable conformers and the energy barriers between them. nih.govbiorxiv.org For the target compound, an MD simulation would reveal the preferred dihedral angle between the two aromatic systems and how this angle fluctuates under thermal energy at a given temperature. Such simulations can be performed in a vacuum or, more realistically, in the presence of an explicit solvent to understand how intermolecular interactions influence the molecule's shape and behavior. beilstein-journals.org

Prediction and Validation of Spectroscopic Parameters for Ethanone, 1-[4-(2-naphthalenyl)phenyl]-

A key application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data for validation. researchgate.netscirp.org DFT calculations are routinely used to compute harmonic vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.netresearchgate.net

Furthermore, as mentioned, Time-Dependent DFT (TD-DFT) can predict the electronic absorption spectra (UV-Vis) by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths. nih.gov The agreement between the calculated and experimental spectra serves as a benchmark for the accuracy of the chosen computational method and basis set. researchgate.net

Table 2: Illustrative Comparison of Calculated and Experimental Spectroscopic Data for an Aryl Ketone Moiety.
Spectroscopic FeatureCalculated ValueExperimental Value
C=O Stretch (IR Frequency)~1690 cm-1~1685 cm-1
π→π* Transition (UV-Vis λmax)~285 nm~290 nm
n→π* Transition (UV-Vis λmax)~330 nm~335 nm

Mechanistic Insights from Theoretical Approaches into Chemical Transformations of Aryl Ketones

Computational methods are indispensable for elucidating the mechanisms of complex chemical reactions. For the broader class of aryl ketones, theoretical studies provide detailed roadmaps of reaction pathways, identifying transition states, intermediates, and activation energies. nih.gov

DFT calculations have been instrumental in understanding various transformations of aryl ketones. For instance, studies have explored the mechanism of photocatalyzed reactions where the ketone group absorbs light, leading to the formation of radical intermediates that drive subsequent reactions. acs.org Theoretical investigations have also provided mechanistic clarity on transition-metal-catalyzed reactions involving the cleavage of the strong Ar–C(O) bond, enabling the homologation of aryl ketones into valuable long-chain ketones and aldehydes. nih.gov Computational analysis of such reactions helps in understanding the role of ligands and additives and in rationalizing the observed regioselectivity and stereoselectivity. researchgate.netchemrxiv.orgacs.org By modeling the potential energy surfaces of these transformations, researchers can gain insights into reaction kinetics and thermodynamics, which is crucial for optimizing reaction conditions and designing new synthetic strategies. chemrxiv.orgacs.org

Chemical Reactivity and Reaction Mechanisms of Ethanone, 1 4 2 Naphthalenyl Phenyl

Photochemical Transformations of Aryl Ketones Bearing Naphthyl and Phenyl Moieties

The absorption of light by aryl ketones such as Ethanone (B97240), 1-[4-(2-naphthalenyl)phenyl]- can trigger a variety of photochemical reactions, leading to the formation of new chemical structures. These transformations are initiated by the excitation of the molecule to a higher energy state.

One of the notable photochemical reactions that aryl esters, structurally related to aryl ketones, undergo is the Photo-Fries rearrangement. wikipedia.orgsigmaaldrich.com This reaction typically involves the homolytic cleavage of a carbon-oxygen bond, followed by the migration of an acyl group to the aromatic ring, yielding ortho- and para-hydroxy aryl ketones. wikipedia.orgsigmaaldrich.com While the classical Fries rearrangement is catalyzed by Lewis acids, the photo-Fries rearrangement is initiated by UV light. wikipedia.orgsigmaaldrich.com This process proceeds through a radical mechanism and can occur even with deactivating substituents on the aromatic group. wikipedia.org However, the yields of the photo-Fries rearrangement are often low, which limits its application in commercial production. wikipedia.org

In the context of Ethanone, 1-[4-(2-naphthalenyl)phenyl]-, while not an ester, related photochemical transformations involving the cleavage of bonds adjacent to the carbonyl group and subsequent reactions of the resulting radical species are conceivable. The presence of both phenyl and naphthyl rings offers multiple sites for potential intramolecular reactions.

The nature of the excited state plays a crucial role in determining the course of a photochemical reaction. nih.gov For aryl ketones, excitation typically leads to either a singlet or a triplet excited state. The intersystem crossing from the initial singlet excited state to a more stable triplet state is often a key step. nih.gov The specific electronic configuration and energy of these excited states, which are influenced by the molecular structure, dictate the subsequent chemical pathways. rsc.org

The surrounding solvent environment can significantly impact the course and efficiency of photochemical reactions. nih.govnumberanalytics.com Solvent polarity, viscosity, and the ability to form hydrogen bonds can all influence the stability of excited states, intermediates, and transition states. nih.govnumberanalytics.com For instance, polar solvents may stabilize charged or polar intermediates, thereby affecting reaction rates and product distributions. numberanalytics.com

Key Solvent Effects on Photochemical Reactions:

Solvent PropertyInfluence on Photoreactivity
Polarity Can stabilize charged or polar intermediates, potentially enhancing reaction rates and yields. numberanalytics.com
Viscosity Can affect diffusion-controlled reactions by hindering the movement of reactants. numberanalytics.com
Hydrogen Bonding Can modify the energies of excited states through specific interactions with the solute. nih.gov

Furthermore, cation-π interactions, which are noncovalent interactions between a cation and the electron-rich face of an aromatic ring, can play a role in photochemical processes, especially in the presence of cations or in polar, protic solvents. caltech.edunih.govnih.gov The phenyl and naphthyl rings of Ethanone, 1-[4-(2-naphthalenyl)phenyl]- are capable of engaging in such interactions, which could influence the behavior of ionic intermediates or excited states. caltech.edunih.gov These interactions are known to be significant even in aqueous media and can be competitive with other noncovalent forces like hydrogen bonds. nih.gov

Nucleophilic and Electrophilic Reactions at the Carbonyl Center of Ethanone, 1-[4-(2-naphthalenyl)phenyl]-

The carbonyl group in Ethanone, 1-[4-(2-naphthalenyl)phenyl]- is a primary site for chemical reactivity. The carbon atom of the carbonyl is electrophilic due to the electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. Conversely, the oxygen atom is nucleophilic and can be attacked by electrophiles.

Common reactions at the carbonyl center include:

Nucleophilic Addition: Reaction with nucleophiles such as Grignard reagents or organolithium compounds to form tertiary alcohols.

Reduction: Reduction of the carbonyl group to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

Formation of Imines and Enamines: Condensation reactions with primary and secondary amines, respectively.

The steric hindrance from the bulky 4-(2-naphthalenyl)phenyl group might influence the rate and feasibility of these reactions compared to simpler aryl ketones.

Aromatic Substitution Reactions on the Naphthalene (B1677914) and Phenyl Rings

Both the naphthalene and phenyl rings of Ethanone, 1-[4-(2-naphthalenyl)phenyl]- can undergo electrophilic aromatic substitution reactions. The acetyl group is a deactivating, meta-directing group for the phenyl ring to which it is attached. Therefore, electrophilic substitution on this ring will primarily occur at the positions meta to the acetyl group.

The reactivity of the naphthalene ring is more complex. Naphthalene is generally more reactive than benzene (B151609) towards electrophilic substitution. The substitution pattern on the naphthalene ring will depend on the reaction conditions and the nature of the electrophile. The 4-acetylphenyl substituent on the 2-position of the naphthalene ring will influence the regioselectivity of further substitutions.

Metal-Catalyzed Reactions and Cross-Coupling Strategies Involving Ethanone, 1-[4-(2-naphthalenyl)phenyl]- Derivatives

Derivatives of Ethanone, 1-[4-(2-naphthalenyl)phenyl]- can be utilized in various metal-catalyzed cross-coupling reactions to form more complex molecules. For example, if a halogen atom is introduced onto either the phenyl or naphthalene ring, it can serve as a handle for reactions like the Suzuki, Heck, or Sonogashira couplings. These reactions are powerful tools for forming carbon-carbon bonds.

Furthermore, the carbonyl group itself can be a site for metal-catalyzed reactions. For instance, α-arylation or α-alkylation reactions can be achieved using palladium or other transition metal catalysts. These strategies allow for the modification of the structure at the position adjacent to the carbonyl group, providing access to a wider range of derivatives.

Derivatization and Functionalization Strategies for Ethanone, 1 4 2 Naphthalenyl Phenyl

Formation of Oxime and Hydrazone Derivatives for Analytical and Synthetic Utility

The carbonyl group of the ethanone (B97240) moiety is a primary site for derivatization. Its reaction with nitrogen-based nucleophiles, such as hydroxylamine and hydrazine derivatives, leads to the formation of imine-type compounds like oximes and hydrazones. These reactions are typically condensation reactions, involving the initial nucleophilic addition to the carbonyl carbon followed by the elimination of a water molecule. libretexts.org These derivatives are often highly crystalline solids with sharp melting points, making them valuable for the identification and characterization of the parent ketone.

The reaction of a ketone with 2,4-dinitrophenylhydrazine (DNPH), often in an acidic methanolic solution known as Brady's reagent, is a classic qualitative test for identifying aldehydes and ketones. libretexts.orgchemguide.co.uk For Ethanone, 1-[4-(2-naphthalenyl)phenyl]-, this reaction results in the formation of a 2,4-dinitrophenylhydrazone. This derivative is a brightly colored (typically yellow, orange, or red) precipitate, and its formation provides clear evidence of the carbonyl group's presence. unacademy.comallen.in

The reaction proceeds via a nucleophilic addition-elimination mechanism. libretexts.org The lone pair of electrons on the terminal nitrogen of DNPH attacks the electrophilic carbonyl carbon of the ethanone. Subsequent proton transfers and the elimination of a water molecule yield the stable hydrazone product. The distinct color of the product arises from the extended conjugation of the aromatic rings and the nitro groups with the newly formed carbon-nitrogen double bond.

Beyond qualitative analysis, the resulting 2,4-dinitrophenylhydrazone can be purified by recrystallization, and its melting point can be accurately determined. This physical property is a key parameter for identifying the original ketone when compared against known values. chemguide.co.uk

Table 1: Expected Hydrazone Formation from Ethanone, 1-[4-(2-naphthalenyl)phenyl]-

ReactantReagentProduct NameExpected PropertiesAnalytical Utility
Ethanone, 1-[4-(2-naphthalenyl)phenyl]-2,4-Dinitrophenylhydrazine (DNPH)Ethanone, 1-[4-(2-naphthalenyl)phenyl]- 2,4-dinitrophenylhydrazoneCrystalline solid, Yellow/Orange/Red color, Sharp melting pointQualitative identification of the carbonyl group, Characterization via melting point

Similar to hydrazone formation, ketones can react with alkoxyamines (H₂N-OR) to form alkoximes (also known as O-alkyl oximes). This derivatization is particularly useful in analytical chemistry, for instance, to protect the ketone functionality or to enhance its detectability in chromatographic methods. The reaction involves the condensation of the ketone with an alkoxyamine, typically under mild acidic conditions, to yield the corresponding N-alkoxyimine.

The stability of the resulting alkoxime is an important consideration. The C=N bond of the oxime can exist as (E) and (Z) geometric isomers, which may be separable under certain chromatographic conditions. The stability of these isomers and the alkoxime itself depends on factors such as steric hindrance around the C=N bond and the electronic nature of the substituents on the aromatic rings. The bulky 4-(2-naphthalenyl)phenyl group may favor the formation of one isomer over the other. Investigations into the stability of such derivatives often involve studying their behavior under different conditions of pH, temperature, and solvent to determine their suitability for specific analytical or synthetic protocols.

Table 2: General Alkoxime Formation and Considerations

ReactantReagent ClassProduct ClassKey Reaction AspectsStability Factors
Ethanone, 1-[4-(2-naphthalenyl)phenyl]-Alkoxyamines (e.g., Methoxyamine)AlkoximesCondensation reaction, Mild acid catalysisGeometric isomerism (E/Z), Steric effects, Electronic effects, pH and thermal stability

Introduction of Diverse Functional Groups onto the Aromatic Systems

The two aromatic rings of Ethanone, 1-[4-(2-naphthalenyl)phenyl]-, the phenyl and the naphthalenyl systems, are susceptible to electrophilic aromatic substitution. This class of reactions allows for the introduction of a wide variety of functional groups, which can significantly alter the molecule's physical, chemical, and biological properties. masterorganicchemistry.com The existing substituents—the acetyl group on the phenyl ring and the phenyl group on the naphthalenyl ring—will direct the position of new incoming electrophiles.

The acetyl group is a deactivating, meta-directing group for electrophilic substitution on its phenyl ring. Conversely, the phenyl substituent on the naphthalene (B1677914) ring is an activating group. Common functionalization strategies include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of halogen atoms (-Cl, -Br) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups using an alkyl/acyl halide and a Lewis acid catalyst.

These modifications can serve as handles for further synthetic transformations, such as the reduction of a nitro group to an amine, which can then be further derivatized. masterorganicchemistry.com

Table 3: Potential Electrophilic Aromatic Substitution Reactions

Reaction TypeTypical ReagentsFunctional Group IntroducedPotential Application
NitrationHNO₃ / H₂SO₄Nitro (-NO₂)Intermediate for synthesis of amines
BrominationBr₂ / FeBr₃Bromo (-Br)Intermediate for cross-coupling reactions
SulfonationSO₃ / H₂SO₄Sulfonic acid (-SO₃H)Increases water solubility
Friedel-Crafts AcylationRCOCl / AlCl₃Acyl (-COR)Introduction of a new ketone functionality

Strategies for Chiral Resolution or Enantiomeric Excess Determination via Derivatization

While Ethanone, 1-[4-(2-naphthalenyl)phenyl]- is an achiral molecule, it can be converted into a chiral derivative, for example, through the reduction of the ketone to a secondary alcohol. This creates a chiral center, resulting in a racemic mixture of two enantiomers. The separation of these enantiomers (chiral resolution) or the determination of the enantiomeric excess (e.e.) is often crucial, particularly in pharmaceutical contexts.

A common strategy for analyzing enantiomers is through derivatization with a chiral derivatizing agent (CDA). wikipedia.org A CDA is an enantiomerically pure reagent that reacts with both enantiomers of the chiral analyte to form a pair of diastereomers. wikipedia.org Diastereomers, unlike enantiomers, have different physical properties and can be separated and quantified using standard chromatographic techniques like HPLC or distinguished by NMR spectroscopy. nih.gov

For the chiral alcohol derived from Ethanone, 1-[4-(2-naphthalenyl)phenyl]-, a common CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acid chloride. wikipedia.org Reaction with the chiral alcohol forms diastereomeric Mosher's esters. The analysis of the ¹H or ¹⁹F NMR spectra of this diastereomeric mixture allows for the determination of the enantiomeric excess of the original alcohol.

Table 4: Chiral Derivatizing Agents and Their Application

Chiral Derivatizing Agent (CDA)Analyte Functional GroupResulting DerivativeAnalytical Technique
Mosher's acid (MTPA)Alcohol, AmineDiastereomeric esters/amidesNMR Spectroscopy, HPLC
1-Phenylethyl isocyanateAlcohol, AmineDiastereomeric carbamatesHPLC
Phenyl isothiocyanate (PITC)AmineDiastereomeric thioureasHPLC science.gov

Applications of Ethanone, 1 4 2 Naphthalenyl Phenyl in Advanced Materials Science

Utilization as Building Blocks in Polymer Synthesis and Modification

Ethanone (B97240), 1-[4-(2-naphthalenyl)phenyl]- serves as a valuable monomer or building block in the synthesis of advanced polymers. rsc.orgachemblock.com The naphthalene (B1677914) and phenyl groups provide rigidity and thermal stability, while the ketone functional group offers a site for further chemical reactions. This allows for its incorporation into polymer chains through various polymerization techniques.

For instance, naphthalene-based building blocks are widely used in the synthesis of organic photo-electronic materials. rsc.org The "building-blocks approach" allows for the convenient creation of new macromolecules by combining various monomer units. rsc.org Polymers incorporating the 1-[4-(2-naphthalenyl)phenyl]ethanone structure can be designed to have specific electronic and optical properties, making them suitable for applications in organic electronics. The rigid, planar, and π-conjugated nature of the naphthalene unit is known to facilitate charge transport, a critical characteristic for semiconductor materials. alfa-chemistry.comnih.gov

Role in the Design of Luminescent Materials and Optical Sensors

The extended π-conjugated system of Ethanone, 1-[4-(2-naphthalenyl)phenyl]- makes it inherently luminescent. Naphthalene derivatives are recognized for their unique photophysical and chemical properties, often exhibiting strong fluorescence, high quantum yields, and excellent photostability. nih.gov These characteristics make them prime candidates for the development of luminescent materials and the active components in optical sensors. nih.gov

Naphthalene-based fluorescent probes have demonstrated excellent sensing capabilities toward various analytes. nih.gov The mechanism often involves changes in fluorescence intensity or wavelength upon interaction with a target substance. While specific sensor applications of Ethanone, 1-[4-(2-naphthalenyl)phenyl]- are still under exploration, its structural motifs are common in materials designed for chemical sensing.

Investigation of Fluorescence and Phosphorescence Quantum Yields and Lifetimes

The efficiency of a luminescent material is quantified by its quantum yield (the ratio of photons emitted to photons absorbed) and the lifetime of its excited state. libretexts.org While precise, experimentally determined values for Ethanone, 1-[4-(2-naphthalenyl)phenyl]- are not widely published, its properties can be inferred from structurally similar compounds. Naphthalene derivatives are known for their high quantum yields. nih.gov Silyl-substituted naphthalenes, for example, have reported fluorescence quantum yields ranging from 0.15 to 0.49 in various solvents and fluorescence lifetimes in the nanosecond range. nih.govmdpi.com Aromatic ketones can also exhibit phosphorescence, a longer-lived emission from a triplet excited state.

Illustrative Photophysical Data for Related Naphthalene and Aromatic Ketone Compounds

Property Typical Value Range Compound Class Example
Fluorescence Quantum Yield (ΦF) 0.15–0.50 Silyl-substituted naphthalenes nih.gov
Fluorescence Lifetime (τF) 2–15 ns Silyl-substituted naphthalenes mdpi.com

Note: This table provides illustrative data based on related compounds to indicate expected performance, not measured values for Ethanone, 1-[4-(2-naphthalenyl)phenyl]-.

Impact of Molecular Structure on Photophysical Properties

The photophysical behavior of this compound is a direct result of its molecular structure.

Naphthalene Moiety : The large, rigid, and planar π-electron system of the naphthalene group is the primary source of its strong fluorescence and high photostability. nih.gov

Phenyl Linker : The phenyl group extends the π-conjugation, which typically shifts the absorption and emission spectra to longer wavelengths (a bathochromic or red-shift) compared to unsubstituted naphthalene. nih.gov

Ethanone (Acetyl) Group : The ketone group (C=O) introduces n-π* electronic transitions. While these transitions can sometimes decrease fluorescence efficiency, they are crucial for enabling intersystem crossing to the triplet state, which is a prerequisite for phosphorescence. This functionality is also key to its potential use as a photoinitiator. psu.edursc.org

Potential as Photoinitiators for Polymerization Processes

Photoinitiators are molecules that, upon absorbing light, generate reactive species like free radicals to initiate polymerization. psu.edursc.org Acetophenone (B1666503) derivatives are a well-established class of photoinitiators. psu.edursc.org The ketone group in Ethanone, 1-[4-(2-naphthalenyl)phenyl]- makes it a strong candidate for this application.

These types of aromatic ketones typically function as Type II photoinitiators . In this mechanism, the photoinitiator, upon excitation by UV or visible light, does not cleave itself. Instead, its excited triplet state abstracts a hydrogen atom from a synergist molecule (often an amine). This process generates the free radicals that start the polymerization chain reaction. This mechanism is particularly effective for curing pigmented systems like printing inks and lacquers. google.com Chalcones, which are derived from acetophenones, have also been investigated as efficient photoinitiators. mdpi.com

Exploration in Organic Electronic and Optoelectronic Device Components

The combination of charge transport capabilities and luminescence makes naphthalene derivatives highly suitable for organic electronic and optoelectronic devices. alfa-chemistry.comgatech.edu Ethanone, 1-[4-(2-naphthalenyl)phenyl]- is identified as a material for Organic Light-Emitting Diodes (OLEDs).

In OLEDs, materials with good charge carrier mobility and high luminescence efficiency are required. alfa-chemistry.com Naphthalene-based semiconductors can be used as the light-emitting layer or as charge-transporting materials to improve device stability and lifespan. alfa-chemistry.com Furthermore, its ability to be used as a monomer allows for its incorporation into semiconducting polymers for use in solution-processable devices like polymer OLEDs (PLEDs) and Organic Thin-Film Transistors (OTFTs). rsc.orgnih.gov The development of novel n-type semiconductors based on naphthalene diimide derivatives highlights the versatility and potential of the naphthalene core in advanced electronic applications. nih.govgatech.edu

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